1-Methylcyclohexa-2,5-diene-1-carboxylic acid
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Overview
Description
1-Methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid group and a methyl group attached to the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid can be synthesized through various methods. One common approach involves the deprotonation of the compound using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation . This method offers a direct and highly diastereoselective route to the corresponding 4-substituted products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like n-BuLi.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Alkylation: n-BuLi and TMEDA are commonly used reagents for the alkylation of this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific conditions may vary.
Major Products Formed:
Alkylation Products: The major products of alkylation are 4-substituted derivatives of this compound.
Scientific Research Applications
1-Methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 1-methylcyclohexa-2,5-diene-1-carboxylic acid primarily involves its reactivity towards various chemical reagents. The deprotonation and subsequent alkylation reactions are highly diastereoselective, leading to specific stereoisomers . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Methylcyclohexa-1,5-diene-1-carboxylic acid: This compound is similar in structure but differs in the position of the methyl group.
1,2-Dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate: Another related compound with hydroxyl groups attached to the cyclohexadiene ring.
Uniqueness: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
52457-01-9 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
RSUIVFYNKBBBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)C(=O)O |
Origin of Product |
United States |
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